molecular formula C9H11BrClN B1382986 (S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1799420-95-3

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1382986
M. Wt: 248.55 g/mol
InChI Key: NWABIAMMAHTFCD-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .


Chemical Reactions Analysis

The chemical reactions involving amines and hydrochlorides are complex and depend on the specific compound. For example, metformin hydrochloride is a peroral hypoglycemic agent that suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the physicochemical properties of metformin hydrochloride were determined using HPLC combined with spectrophotometry .

Scientific Research Applications

  • Synthesis Techniques and Efficiency : The compound and its derivatives are often synthesized through methods that aim for high regioselectivity and yield. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizes sequential regioselective Friedel–Crafts acetylations and hydrogenations. The synthesis is noted for its efficiency and economical approach, avoiding the use of halogenated solvents (Prashad et al., 2006).

  • Role in Pharmaceutical Synthesis : Compounds similar to (S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are key intermediates in the synthesis of certain pharmaceuticals. For instance, they have been involved in the synthesis of licofelone, a drug undergoing clinical evaluation for anti-inflammatory properties. The synthesis involves novel methods for preparing unstable intermediates which are then treated with brominated compounds (Rádl et al., 2009).

  • Derivative Synthesis : The synthesis of derivatives of the compound involves complex reaction mechanisms. For example, the synthesis of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives starts from commercially available indanone and involves a key gem-difluorination step. The process and the outcome of the reactions are influenced by the nature of the substituents and the reaction conditions (Zhang et al., 2014).

  • Chemical Structure Analysis : The chemical structure and configuration of similar compounds are analyzed using advanced techniques like X-ray diffraction analysis, enzymatic kinetic resolution, and NMR. These analyses are crucial in determining the absolute configurations of the synthesized compounds, essential for their application in further synthesis processes (Prysiazhnuk et al., 2021).

  • Applications in Synthesizing Heterocyclic Compounds : The compound and its analogs play a significant role in synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their biological and pharmacological properties. For instance, the synthesis of pyrimidine-containing compounds involves a one-pot reaction with primary amines and demonstrates characteristics like good yields and the presence of numerous hydrogen-bonding possibilities, highlighting the compound's role in facilitating complex chemical reactions (Kochia et al., 2019).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, hydrochloric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may be corrosive to metals, cause skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1S)-6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWABIAMMAHTFCD-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

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